Rhein
Overview
Description
Rhein is a major medicinal ingredient isolated from several traditional Chinese medicines, including Rheum palmatum L., Aloe barbadensis Miller, Cassia angustifolia Vahl., and Polygonum multiflorum Thunb . It shows excellent clinical efficacy and is widely used in the management of several disease conditions including tumors, inflammation, diabetic nephropathy, and viral infections .
Synthesis Analysis
Rhein and its prodrug diacerein can be synthesized using a chemoenzymatic approach. The strategy relies on the use of an NADPH-dependent anthrol reductase of Talaromyces islandicus (ARti-2), which mediates the regioselective and reductive deoxygenation of anthraquinones .Molecular Structure Analysis
Rhein has a molecular formula of C15H8O6, an average mass of 284.220 Da, and a monoisotopic mass of 284.032074 Da .Chemical Reactions Analysis
The pharmacological mechanism of Rhein involves multiple pathways which contain close interactions. From the overall perspective, the pathways which are related to the targets of Rhein, are initiated by the membrane receptor. Then, MAPK and PI3K-AKT parallel signaling pathways are activated, and several downstream pathways are affected .Physical And Chemical Properties Analysis
Rhein has a molecular formula of C15H8O6, an average mass of 284.220 Da, and a monoisotopic mass of 284.032074 Da .Scientific Research Applications
Ecosystem Services Assessment
Rhein, in the context of ecosystem services, particularly in the region of Frankfurt/Rhein-Main in Germany, has been studied for its role in land use and landscape planning. A set of indicators and methods have been developed to assess and evaluate ecosystem services relevant to this region. The findings include a list of 27 ecosystem services with associated indicators, providing a framework for practical application in metropolitan regions like Frankfurt/Rhein-Main (Albert et al., 2022).
Pharmacological Activities
Rhein is a major medicinal ingredient isolated from several traditional Chinese medicines. It exhibits a range of pharmacological activities, including anti-inflammatory, antitumor, antioxidant, antifibrosis, hepatoprotective, and nephroprotective properties. The therapeutic effect of rhein involves multiple pathways and targets, acting as a multitarget molecule with synergistic results from the involvement of these pathways (Sun et al., 2016).
Biological Activities
Rhein has been identified in medicinal herbs used for over 1,000 years in China. Its biological activities, such as hepatoprotective, nephroprotective, anti-inflammatory, antioxidant, anticancer, and antimicrobial effects, are actively explored. This comprehensive analysis supports the potential medicinal uses of rhein (Zhou et al., 2015).
Therapeutic Potential
The therapeutic potential of rhein and its derivatives has been updated recently. Rhein shows clinical efficacy in managing several diseases, including tumors, inflammation, diabetic nephropathy, and viral infections. This review highlights rhein's pharmacological activities and its use in nanotechnology, providing an overall picture of its therapeutic potential (Cheng et al., 2021).
Anti-angiogenic Effects
Rhein has demonstrated potent anti-angiogenic activities, which may play a significant role in its antitumor and anti-inflammatory actions. Its mechanism involves affecting multiple molecular targets related to angiogenesis, particularly angpt2 and tie2, and inhibiting endothelial cell migration (He et al., 2011).
Safety And Hazards
Rhein can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of Rhein. After handling, wash hands and skin thoroughly. Wear protective gloves/protective clothing/eye protection/face protection when handling Rhein .
Future Directions
properties
IUPAC Name |
4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O6/c16-9-3-1-2-7-11(9)14(19)12-8(13(7)18)4-6(15(20)21)5-10(12)17/h1-5,16-17H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDLCPWAQCPTKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O6 | |
Record name | RHEIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20992 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4026000 | |
Record name | Rhein | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Rhein appears as yellow needles (from methanol) or yellow-brown powder. (NTP, 1992), Solid | |
Record name | RHEIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20992 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Rhein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032876 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
Sublimes (NTP, 1992) | |
Record name | RHEIN | |
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Solubility |
less than 1 mg/mL at 63 °F (NTP, 1992) | |
Record name | RHEIN | |
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URL | https://cameochemicals.noaa.gov/chemical/20992 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Mechanism of Action |
**Liver: **The reversal of non-alcoholic fatty liver disease stems from rhien's lipid lowering and anti-obesity actions which result in an overall decrease in body weight, high density lipoprotein, and low density lipoprotein as well as its anti-inflammatory action. The reversal of hepatic fibrosis is thought to be due to rhien's anti-inflammatory and anti-oxidant action which suppresses the pro-fibrotic signalling from macrophages and further damage from reactive oxygen species respectively. Ultimately this results in reduced expression of alpha-smooth muscle actin (Alpha-SMA) which is indicative of decreased hepatic stellate cell and myofibroblast activation. Rhein also appears to suppress the expression of transforming growth factor-Beta (TGF-Beta) **Kidney: **The protection from fibrosis in the kidney also appears to stem from rhien's anti-inflammatory action resulting in less inflammatory cell infiltration along with suppression of alpha-SMA and fibronectin expression. These indicate a reduction in the activation of interstitial fibroblasts which are responsible for excess production of extracellular matrix components. Rhien may also suppress TGF-beta expression in the kidney. The anti-fibrotic mechanism of rhien may involve the upregulation of bone morphogenetic protein 7 and hepatic growth factor. In diabetic nephropathy rhein appears to suppress the expression of integrin-linked kinase leading to a reduction in the matrix metalloproteinase-9/tissue inhibitor of matrix metalloproteinase-1 ratio. The improvement of epithelial tight junction function seems to involve upregulation of zona occludins protein-1 and occludin expression. **Bone and joint:**Rhein reduces cartilage destruction by decreasing expression of matrix metalloproteinase (MMP)-1 and -3 as well as upregulating tissue inhibitor of matrix metalloproteinases which serve to reduce the activity of several MMPs. The anti-inflammatory action of rhein reduces the level of interleukin-1beta activity which plays a large role in reduction of extracellular matrix production, MMP activity, and continued inflammation. Rhein reduces abnormal osteoblast synthetic activity through an unknown mechanism. **Lipid lowering and anti-obesity: **Rhein is known to bind and inhibit liver X receptor alpha and beta with Kd values of 46.7 microM and 31.97 microM respectively. This decreases the expression of genes such as that of sterol regulatory element binding transcription factor 1 (SREBP1c) and its downstream genes for fatty acid synthase (FAS), steroyl-coenzyme A desaturase 1 (SCD1), and acetyl CoA carboxylase 1 (ACC1). SREBP1c, FAS, SCD1, and ACC1 are all involved in adipogenesis and their suppression results in less fat content. The genes for ABCA1 and ABCG1 are also suppressed. These correspond to cholesterol efflux trasporters and likely explain the reductiion in HDL and LDL seen with rhein. The inhibition of LXR by rhien relieves the inhibition on uncoupling protein 1 expression in brown adipose tissue. The result of this is increased thermogenesis which likely plays a role in the reduction of body weight produced by rhien. Additionally, rhein may downregulate peroxisome proliferator-receptor gamma and its downstream genes to inhibit adipocyte differentiation. **Anti-oxidant/Pro-oxidant:** The antoxidant mechanism is unknown. The pro-oxidant action of rhien may involve the inhibition of mitochondrial respiratory complex 1 and subsequent facilitation of NADH and NADPH dependent lipid peroxidation. **Anti-cancer:** The exact mechanism of rhein's ability to damage DNA and supress the expression of DNA repair enzymes ADR and MGMT is unknown. The mechanism through which rhien induces ER stress is unknown but likely involves its pro-oxidant properties. Rhein has been observed to produce increases in cytosolic calcium, reductions in mitochondrial membrane potential, and upregulation of pro-apoptotic proteins as well as leakage of cytochrome C which would induce apoptosis via the intrinsic pathway. The reduction of matrix metalloproteinase-9 serves to prevent extra cellular matrix breakdown by cancer cells and hinders their invasion into surrounding tissue. Rhein also decreases vascular endothelial growth factor expression through an unknown mechanism to prevent cancer cells from stimulating agiogenesis. Rhein reduces the activity of the nuclear factor kappa (NFkappaB) pathway by preventing the destruction of IKBalpha. The activity of the phosphoinositol 3-kinase/Akt pathway is also reduced by rhien. Rhein's inhibition of the mitogen-activated protein kinase pathways (particularly those involving extracellular signal regulated kinase) appears to follow a U-shaped dose response curve. ERK phosphorylation is inhibited at low concentrations of around 3microM but activated at higher concentrations of around 30microM. Furthermore, ERK phosporylation is again inhibited at extremely high concentrations in excess of 100 microM. The suppression of these three pathways is likely involved in the anti-proliferative effects of rhein. **Anti-inflammatory:** The mechanism of rhein's anti-inflammatory effect likely involves its inhibition of the NFkappa B pathway which plays a role in the production of many pro-inflammatory cytokines. Rhein's anti-oxidant activity may also play a role in preventing damage during inflammation. **Anti-diabetic:** Rhein is thought to increase islet beta cell survival by suppressing the expression of dynamin-related protein 1 and thereby preventing mitochondrial fission. Rhein's anti-oxidant properties are also thought to play a role in protecting islet beta cells. The reduction in plasma glucose is likely due to increased survival of islet beta cells and subsequent increases in insulin secretion. Rhein's anti-inflammatory action may also serve to reduce insulin resistance. **Anti-microbial:** Rhien inhibits H. pylori arylamine N-acetyltransferase in a dose dependent manner. The mechanism of rhein's anti-microbial effect on H. pylori and S. aureus are unknown. **Anti-allergenic:** Rhien inhibits 5-lipoxygenase with an IC50 of 13.7microM. Rhien also inhibits mast cell degranulation although the specific mechanism is unknown. | |
Record name | Rhein | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13174 | |
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Product Name |
Rhein | |
CAS RN |
478-43-3 | |
Record name | RHEIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20992 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Rhein | |
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Record name | Rhein | |
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Record name | Rhein | |
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Record name | Rhein | |
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Record name | Rhein | |
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Record name | 9,10-dihydro-4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid | |
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Record name | RHEIN | |
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Record name | Rhein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032876 | |
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Melting Point |
610 °F (NTP, 1992), >300, 321 °C | |
Record name | RHEIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20992 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Rhein | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13174 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Rhein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032876 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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